

In vitro characterization of PSB-6426

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Compound of Interest

Compound Name: PSB-6426

Cat. No.: B1679814

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An In-depth Technical Guide to the In Vitro Characterization of PSB-603 For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-603 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR).[1] As a member of the xanthine derivative class of compounds, it has been instrumental in elucidating the physiological and pathophysiological roles of the A2BAR.[2] This receptor, characterized by its low affinity for the endogenous ligand adenosine, is implicated in various processes, including inflammation, fibrosis, and cancer.[3] This technical guide provides a comprehensive overview of the in vitro pharmacological and biochemical characterization of PSB-603, including its binding affinity, functional potency, and the experimental methodologies used for its evaluation.

Physicochemical Properties

Property	Value
Chemical Name	8-[4-[4-(4-Chlorobenzyl)piperazine-1-sulfonyl]phenyl]-1-propylxanthine
Molecular Weight	529.01 g/mol
Formula	C ₂₄ H ₂₅ ClN ₆ O ₄ S
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO up to 50 mM (26.45 mg/mL)

Source: Tocris Bioscience

Data Presentation

Table 1: Receptor Binding Affinity of PSB-603

The following table summarizes the equilibrium dissociation constants (K_i) of PSB-603 at human, rat, and mouse adenosine receptor subtypes. The data highlight the exceptional potency and selectivity of PSB-603 for the A2B receptor.

Receptor Subtype	Species	K_i (nM)	Selectivity over hA2B	Reference
A2B	Human	0.553	-	[1][4]
A1	Human	> 10,000	> 18,000-fold	[1][4]
A2A	Human	> 10,000	> 18,000-fold	[1][4]
A3	Human	> 10,000	> 18,000-fold	[1][4]
A2B	Rat	0.355	-	[4]
A2B	Mouse	0.265	-	[4]

Table 2: Functional Potency of PSB-603

The functional antagonist potency of PSB-603 has been determined in various assays. The pA_2 value from a Schild analysis provides a measure of competitive antagonist affinity, while IC_{50} values indicate the concentration required for 50% inhibition in a given functional response.

Assay Type	Agonist	Cell Line/System	Measured Parameter	Value	Reference
Schild Analysis	NECA	Yeast cells expressing hA2B	pA2	8.47	[4]
Platelet Aggregation	ADP	Rat whole blood	IC50	82.9 ± 17.0 μM	[5]
Platelet Aggregation	Collagen	Rat whole blood	IC50	98.6 ± 27.1 μM	[5]

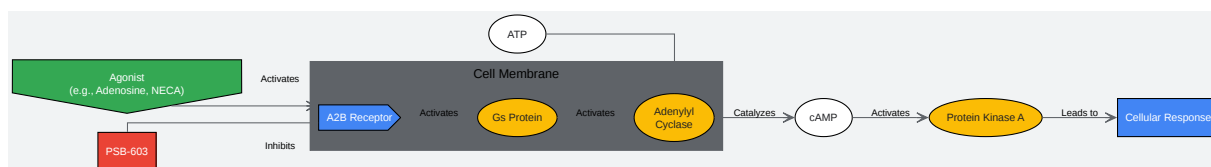
Table 3: Radioligand Binding Parameters of [3H]PSB-603

PSB-603 is also available in a tritiated form, [3H]PSB-603, which is a valuable tool for studying the A2B receptor.

Parameter	Cell Line	Value	Reference
KD	CHO-spap-hA2B	1.71 nM	[6]
Bmax	CHO-spap-hA2B	4.30 pmol/mg protein	[6]

Signaling Pathway

PSB-603 functions as an antagonist at the A2B adenosine receptor, which primarily couples to the Gs family of G proteins. Activation of the A2B receptor by an agonist like adenosine or the synthetic agonist NECA leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. PSB-603 blocks this signaling cascade by preventing the activation of the A2B receptor. Evidence also suggests that PSB-603 may act as a negative allosteric modulator, binding to a site distinct from the agonist binding site to inhibit receptor function.[\[3\]](#)



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A2B Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for radioligand binding assays using [3H]PSB-603 have been described to determine the affinity and kinetics of ligands for the A2B receptor.[6] These assays are typically performed using membranes from cells overexpressing the human A2B adenosine receptor (e.g., CHO-spap-hA2B).

1. Saturation Binding Experiments:

- Objective: To determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) of [3H]PSB-603.
- Procedure:
 - Incubate increasing concentrations of [3H]PSB-603 (e.g., 0.05 to 5 nM) with cell membrane aliquots for 2 hours at 25°C in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 0.1% (w/v) CHAPS, pH 7.4).
 - Determine non-specific binding by including a high concentration of a non-labeled A2B antagonist (e.g., 10 µM ZM241385) in a parallel set of tubes.
 - Terminate the incubation by rapid filtration through GF/C filters.

- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to fit a one-site binding model.

2. Competition (Displacement) Binding Experiments:

- Objective: To determine the binding affinity (K_i) of a non-labeled compound (e.g., PSB-603) by its ability to compete with $[3H]$ PSB-603 for binding to the receptor.
- Procedure:
 - Incubate a fixed concentration of $[3H]$ PSB-603 (typically at or below its K_D , e.g., 1.5 nM) with cell membrane aliquots in the presence of increasing concentrations of the unlabeled competitor compound.
 - Incubate for 2 hours at 25°C.
 - Terminate the reaction and measure radioactivity as described for the saturation binding assay.
 - Analyze the data using non-linear regression to determine the IC_{50} of the competitor.
 - Calculate the K_i value using the Cheng-Prusoff equation.



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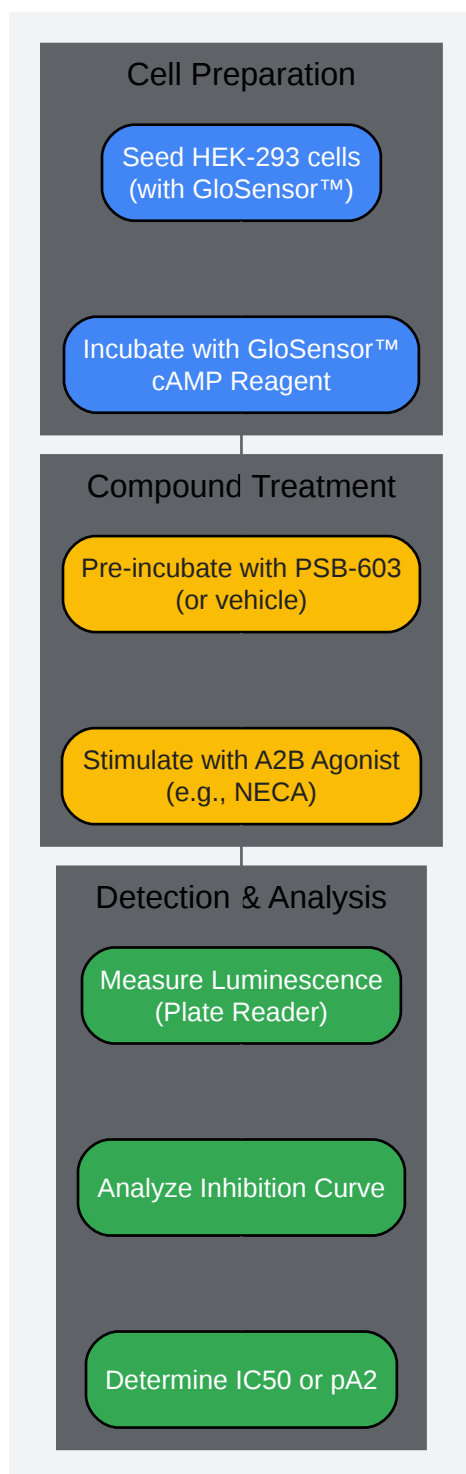
Radioligand Binding Assay Workflow

Functional Assays: cAMP Accumulation

Functional antagonism by PSB-603 is commonly assessed by measuring its ability to inhibit agonist-stimulated intracellular cAMP accumulation in whole cells.

GloSensor™ cAMP Assay:

- **Objective:** To measure the effect of PSB-603 on agonist-induced cAMP production in real-time in living cells.
- **Principle:** This assay utilizes a genetically encoded biosensor, a fusion of a cAMP-binding domain to a mutant form of firefly luciferase. Binding of cAMP to the sensor causes a conformational change that results in light production.
- **Cell Line:** HEK-293 cells endogenously expressing the A2B receptor or cell lines stably overexpressing the receptor.
- **General Protocol:**
 - Seed HEK-293 cells expressing the GloSensor™ plasmid in a white, clear-bottom 96-well plate.
 - Incubate the cells with the GloSensor™ cAMP reagent.
 - Pre-incubate the cells with various concentrations of PSB-603 or vehicle.
 - Stimulate the cells with an A2B receptor agonist (e.g., NECA).
 - Measure luminescence immediately and kinetically using a plate reader.
 - Analyze the data to determine the inhibitory effect of PSB-603 on the agonist-stimulated cAMP response.



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GloSensor™ cAMP Assay Workflow

Conclusion

PSB-603 is a highly valuable pharmacological tool for the study of the A2B adenosine receptor. Its sub-nanomolar affinity and exceptional selectivity, demonstrated through comprehensive in vitro binding and functional assays, make it an ideal probe for investigating the receptor's role in health and disease. The detailed methodologies provided in this guide offer a robust framework for the continued characterization of PSB-603 and the development of novel A2B receptor-targeted therapeutics.

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